(Z)-2-(4-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-2-(4-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate is a useful research compound. Its molecular formula is C20H16FNO5 and its molecular weight is 369.348. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(Z)-2-(4-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate is a compound of interest due to its potential biological activities. This article examines its pharmacological properties, synthesis methods, and relevant studies that highlight its efficacy in various biological contexts.
Chemical Structure and Properties
The compound's molecular formula is C19H18FNO4 with a molecular weight of approximately 345.35 g/mol. It features a benzofuran core structure, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.
Anticancer Potential
Recent studies have indicated that compounds similar to (Z)-2-(4-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives tested against human lung adenocarcinoma (A549) and breast cancer (MCF-7) cell lines demonstrated promising results.
Compound | Cell Line | IC50 (µg/mL) |
---|---|---|
(Z)-2-(4-fluorobenzylidene)-3-oxo... | A549 | 22.09 |
(Z)-2-(4-fluorobenzylidene)-3-oxo... | MCF-7 | 6.40 |
These findings suggest that the compound may inhibit cell proliferation effectively, potentially making it a candidate for further development as an anticancer agent.
Antioxidant Activity
The antioxidant potential of this compound has also been explored. In vitro assays using DPPH and ABTS radical scavenging methods showed that derivatives possess significant antioxidant activity, which is crucial in preventing oxidative stress-related diseases.
The mechanism by which this compound exerts its biological effects may involve the modulation of signaling pathways associated with apoptosis and cell cycle regulation. Molecular docking studies have suggested that this compound may interact with specific protein targets involved in cancer progression and oxidative stress response.
Case Studies
- Study on Anticancer Activity : A recent study synthesized several derivatives based on the benzofuran structure and evaluated their cytotoxicity against A549 and MCF-7 cell lines. The most potent compound showed an IC50 value significantly lower than that of standard chemotherapeutics like Doxorubicin, indicating its potential as a novel anticancer agent.
- Antioxidant Evaluation : Another study assessed the antioxidant capabilities of similar compounds through various assays, revealing that these compounds could effectively scavenge free radicals, thereby reducing cellular damage caused by oxidative stress.
Properties
IUPAC Name |
[(2Z)-2-[(4-fluorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] morpholine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FNO5/c21-14-3-1-13(2-4-14)11-18-19(23)16-6-5-15(12-17(16)27-18)26-20(24)22-7-9-25-10-8-22/h1-6,11-12H,7-10H2/b18-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZDIPYDFGOOSTH-WQRHYEAKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC=C(C=C4)F)O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=C(C=C4)F)/O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID26664174 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.